![molecular formula C18H19ClFN7 B1684474 Falnidamol CAS No. 196612-93-8](/img/structure/B1684474.png)
Falnidamol
概要
説明
Falnidamol is a pyrimido-pyrimidine compound with antitumor activity . It has been used in trials studying the treatment of unspecified adult solid tumors . The molecular formula of Falnidamol is C18H19ClFN7 .
Molecular Structure Analysis
The molecular weight of Falnidamol is 387.8 g/mol . The IUPAC name is 4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine . The InChI and Canonical SMILES strings provide a detailed view of the molecule’s structure .Physical And Chemical Properties Analysis
Falnidamol is a substituted aniline . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Cancer Research
Falnidamol has been used in trials studying the treatment of unspecified adult solid tumors . It’s a pyrimido-pyrimidine compound that exerts anti-cancer activity .
EGFR Antagonist
Falnidamol is known to act as an EGFR antagonist . EGFR (Epidermal Growth Factor Receptor) is often overexpressed in cancers, and its inhibition can help in controlling the growth of cancer cells.
Combination Therapy
Research has shown that Falnidamol can strongly promote the cytotoxicity of cisplatin (DDP), a chemotherapy drug . This suggests that Falnidamol could be used in combination with other drugs to enhance their anti-cancer effects.
Non-Small Cell Lung Cancer (NSCLC) Treatment
Falnidamol has been found to inhibit the proliferation of NSCLC cells . It can markedly reduce the IC50 values, making it a potential therapeutic agent for NSCLC.
Targeting DUSP26-Mediated Signal Pathways
Falnidamol, in combination with cisplatin, has been found to inhibit NSCLC by targeting DUSP26-mediated signal pathways . DUSP26 is a protein that is often overexpressed in various types of cancers.
作用機序
Target of Action
Falnidamol is a selective and reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These receptors are key players in cell growth and proliferation, and their overexpression or mutation is often associated with various types of cancers.
Mode of Action
As an inhibitor, Falnidamol binds to the active sites of EGFR and HER2, preventing them from interacting with their natural ligands. This inhibits the activation of these receptors, thereby blocking the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The primary biochemical pathways affected by Falnidamol are those downstream of EGFR and HER2. These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell cycle progression . By inhibiting EGFR and HER2, Falnidamol disrupts these pathways, leading to reduced cell proliferation and potentially inducing cell death.
Result of Action
The molecular and cellular effects of Falnidamol’s action primarily involve the inhibition of cell proliferation. By blocking the activation of EGFR and HER2, Falnidamol disrupts the signaling pathways that promote cell growth and division . This can lead to the arrest of the cell cycle and potentially induce apoptosis, or programmed cell death.
Safety and Hazards
特性
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFRZXFNZVCRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048399 | |
Record name | Falnidamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Falnidamol | |
CAS RN |
196612-93-8 | |
Record name | Falnidamol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196612938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Falnidamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Falnidamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FALNIDAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MU316797D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。